molecular formula C15H19ClN2O2 B6113467 1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]imidazole;hydrochloride

1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]imidazole;hydrochloride

Cat. No.: B6113467
M. Wt: 294.77 g/mol
InChI Key: ADKVKYUOXLHBGX-IPZCTEOASA-N
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Description

1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]imidazole;hydrochloride is a synthetic organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]imidazole;hydrochloride typically involves the following steps:

    Formation of the Ethoxyphenoxy Intermediate: The initial step involves the reaction of 2-ethoxyphenol with an appropriate alkylating agent to form the ethoxyphenoxy intermediate.

    Coupling with But-2-enyl Chain: The ethoxyphenoxy intermediate is then coupled with a but-2-enyl halide under basic conditions to form the desired but-2-enyl ether.

    Imidazole Ring Formation: The but-2-enyl ether is then reacted with an imidazole derivative under acidic or basic conditions to form the final product, 1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]imidazole.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]imidazole;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophiles like alkyl halides, acyl chlorides, and nucleophiles like amines, thiols under appropriate conditions.

Major Products Formed:

    Oxidation Products: Corresponding oxides and hydroxyl derivatives.

    Reduction Products: Reduced forms of the compound with hydrogenated bonds.

    Substitution Products: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]imidazole;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]imidazole;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may interfere with metabolic pathways, signal transduction pathways, and other cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

  • 1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]dimethylamine hydrochloride
  • (E)-4-Hydroxy-3-methylbut-2-enyl phosphate (HMBP)
  • Indole derivatives

Comparison:

  • 1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]dimethylamine hydrochloride: Similar in structure but with a dimethylamine group instead of an imidazole ring, leading to different chemical and biological properties.
  • (E)-4-Hydroxy-3-methylbut-2-enyl phosphate (HMBP): Shares the but-2-enyl chain but differs in the presence of a phosphate group, resulting in distinct biological activities.
  • Indole derivatives: While structurally different, indole derivatives share some biological activities, such as antimicrobial and anticancer properties, highlighting the versatility of heterocyclic compounds.

Properties

IUPAC Name

1-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2.ClH/c1-2-18-14-7-3-4-8-15(14)19-12-6-5-10-17-11-9-16-13-17;/h3-9,11,13H,2,10,12H2,1H3;1H/b6-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKVKYUOXLHBGX-IPZCTEOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC=CCN2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1OC/C=C/CN2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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